Safironil
Overview
Description
Safironil is an antifibrotic compound . It is a competitive inhibitor of collagen protein synthesis . This compound reduces liver fibrogenesis by inhibiting HSC (Hepatic Stellate Cells) activation .
Molecular Structure Analysis
The molecular formula of this compound is C15H23N3O4 . The molecular weight is 309.36 . The structure includes a combination of carbon, hydrogen, nitrogen, and oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of this compound is 309.36, and its molecular formula is C15H23N3O4 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Liver Fibrosis Treatment in Schistosomiasis
Safironil, in combination with Praziquantel, has shown effectiveness in reversing liver fibrogenesis in chronic murine Schistosomiasis mansoni. This study demonstrated that this compound prevented myofibroblast activation and altered the pattern of fibrosis, suggesting its potential as an antifibrotic compound (Al-Harbi et al., 2012).
Water Quality Improvement
While not directly related to this compound, a study on solar artificial floating islands (SAFI) for water purification and biological conservation highlighted their capability to enhance water quality, which is indirectly relevant to environmental aspects of health (Chang, Ku, & Yeh, 2014).
Neuroprotective and Cardiovascular Benefits
Saffron and its constituents, including compounds similar to this compound, have been studied for their therapeutic applications in neurological and cardiovascular systems. Saffron showed potential in treating conditions like depression, cardiovascular diseases, and neurodegenerative disorders (Bathaie & Mousavi, 2010).
Anti-arrhythmic Agent
Research on Saffron, closely related to this compound, suggested its use as a potential anti-arrhythmic agent in reducing lethal ventricular arrhythmias during heart ischemia-reperfusion in rats, which may open avenues for this compound in similar applications (Joukar et al., 2013).
Psychological and Behavioral Health
A systematic review of randomized controlled trials on Saffron (related to this compound) indicated its effectiveness in improving depressive symptoms, premenstrual symptoms, sexual dysfunction, and reducing snacking behavior, suggesting the potential scope of this compound in psychological and behavioral health applications (Hausenblas et al., 2015).
Anti-inflammatory and Antioxidant Effects
Safranal, a component of Saffron closely related to this compound, demonstrated anti-inflammatory and antioxidant properties. It showed promising results in alleviating symptoms in models of colitis and suppressing macrophage-mediated inflammation (Lertnimitphun et al., 2019).
Nanotechnology Applications
Nanotechnology-based formulations of Saffron components (similar to this compound) have shown promise in enhancing pharmaceutical effects, suggesting the potential for this compound in advanced drug delivery and therapeutic applications (Mirhadi, Nassirli, & Malaekeh-Nikouei, 2019).
Encapsulation in Food Industry
Encapsulation of Saffron extract (related to this compound) in core-shell nanofibers presented a new method for incorporating it into various food products, indicating potential applications of this compound in food science and technology (Amiri Dehcheshmeh & Fathi, 2019).
Mechanism of Action
properties
IUPAC Name |
2-N,4-N-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-21-9-3-6-17-14(19)12-5-8-16-13(11-12)15(20)18-7-4-10-22-2/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSXICGBWKECLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158677 | |
Record name | Safironil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134377-69-8 | |
Record name | Safironil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134377698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Safironil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAFIRONIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK4M8AX1LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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